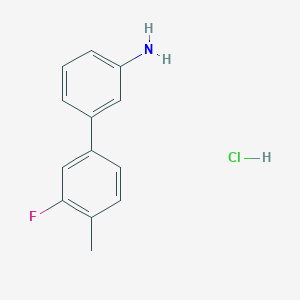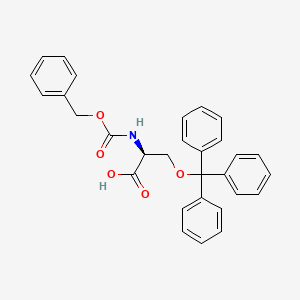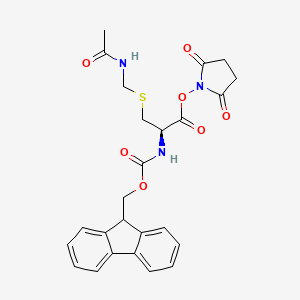![molecular formula C10H21NO2 B1442833 Tert-butyl 2-[(butan-2-yl)amino]acetate CAS No. 1183159-54-7](/img/structure/B1442833.png)
Tert-butyl 2-[(butan-2-yl)amino]acetate
Overview
Description
“Tert-butyl 2-[(butan-2-yl)amino]acetate” is a chemical compound with the CAS Number: 1183159-54-7 . It has a molecular weight of 187.28 and its IUPAC name is tert-butyl (sec-butylamino)acetate . It is a liquid at room temperature .
Synthesis Analysis
A preparation of t-butyl esters of Nα-protected amino acid is described that Nα-P proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Molecular Structure Analysis
The InChI code for “Tert-butyl 2-[(butan-2-yl)amino]acetate” is 1S/C10H21NO2/c1-6-8(2)11-7-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Tert-butyl 2-[(butan-2-yl)amino]acetate” is a liquid at room temperature . It has a molecular weight of 187.28 .
Scientific Research Applications
- Medical Research
- Application : Tert-butyl 2-[(butan-2-yl)amino]acetate has various applications in medical research.
- Method of Application : It is used in drug development. The specific methods of application or experimental procedures are not provided in the source.
- Results or Outcomes : This compound is used to improve cognitive function and memory in patients with Alzheimer’s disease and other neurological disorders.
- Application : This compound can be used in chemical synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the chemical synthesis involving this compound are not specified in the source .
- Application : Tert-butyl acetate, a similar compound, is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
- Method of Application : It is used directly in the formulation of these products .
- Results or Outcomes : The use of this compound as a solvent has gained EPA volatile organic compound (VOC) exempt status .
Chemical Synthesis
Solvent Production
- Application : This compound can be used in dipeptide synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the dipeptide synthesis involving this compound are not specified in the source .
- Application : Tert-butyl acetate, a similar compound, can be used to convert aromatic nitriles to the corresponding N-tert-butylamides .
- Method of Application : This conversion is catalyzed by sulfuric acid .
- Results or Outcomes : The outcomes of the nitrile conversion involving this compound are not specified in the source .
- Application : Tert-butyl bromoacetate, another similar compound, has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the polystyrene synthesis involving this compound are not specified in the source .
Dipeptide Synthesis
Nitrile Conversion
Polystyrene Synthesis
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(butan-2-ylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-6-8(2)11-7-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIUBWCOBIFOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(butan-2-yl)amino]acetate | |
CAS RN |
1183159-54-7 | |
| Record name | tert-butyl 2-[(butan-2-yl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)

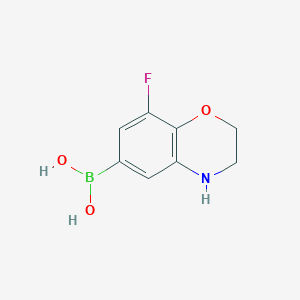
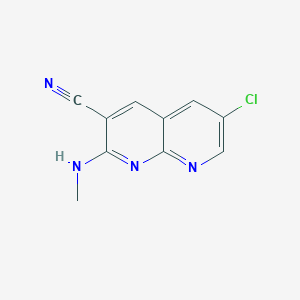
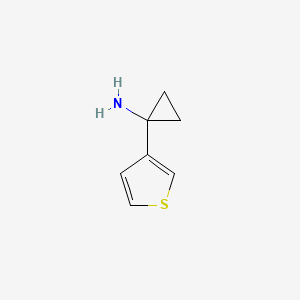
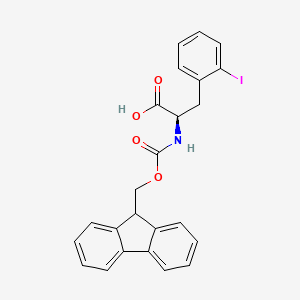
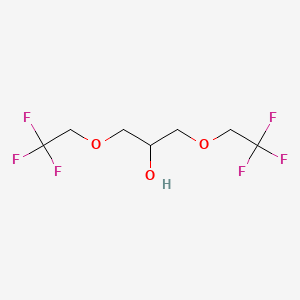

![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)
